N-Fmoc-3-fluoro-4-methyl-L-phenylalanine
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Overview
Description
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom, and a methyl group on the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-fluoro-4-methyl-L-phenylalanine typically involves the protection of the amino group of 3-fluoro-4-methyl-L-phenylalanine with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions on the aromatic ring.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-fluoro-4-methyl-L-phenylalanine.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Its derivatives are explored for potential pharmaceutical applications.
Biomaterials: It is used in the development of hydrogels and other biomaterials for medical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-3-fluoro-4-methyl-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The fluorine and methyl groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-methyl-L-phenylalanine: Similar structure but lacks the fluorine atom.
N-Fmoc-4-fluoro-L-phenylalanine: Similar structure but lacks the methyl group.
Uniqueness
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination can influence the compound’s chemical properties and reactivity, making it valuable for specific applications in peptide synthesis and drug development .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBGBSIOVPGUPX-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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